Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with an oxazole ring (another five-membered heterocycle containing oxygen and nitrogen). The presence of these two heterocycles imparts unique properties to the compound.
- Functional Groups:
Methyl Ester Group (COOCH₃): The carboxylate group (COO⁻) is esterified with a methyl group (CH₃), resulting in the methyl ester functionality.
Phenylethyl Group (C₆H₅CH₂CH₂): The compound also contains a phenylethyl side chain attached to the thiazole ring.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
-
Industrial Production: : Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.
- Laboratory Synthesis:
Step 1: Start with the synthesis of the oxazole ring, incorporating the 3,5-dimethyl-1,2-oxazole-4-carboxylic acid moiety.
Step 2: Introduce the thiazole ring by reacting the oxazole intermediate with an appropriate thiol (e.g., 2-phenylethylthiol).
Step 3: Esterify the carboxylic acid group with methanol to form the methyl ester.
Step 4: Purify and characterize the final compound.
Chemical Reactions Analysis
Reactivity: Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various reactions
Common Reagents: Reagents like strong acids, bases, and reducing agents play a role in these transformations.
Major Products: The products depend on reaction conditions, but modified versions of the compound or cleavage products may form.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Biological Studies: Investigate its interactions with enzymes, receptors, or DNA.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its heterocyclic structure.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other thiazole-oxazole hybrids or structurally related molecules.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-12-15(13(2)27-23-12)11-17(24)21-20-22-18(19(25)26-3)16(28-20)10-9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,21,22,24) |
InChI Key |
SCBTZGYDUZPUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.